molecular formula C15H23ClN2O4S B6004830 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid

4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid

カタログ番号 B6004830
分子量: 362.9 g/mol
InChIキー: ITFFMSUEEGPATQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid, also known as CI-977, is a synthetic compound that belongs to the benzoic acid class of drugs. It has been extensively studied for its potential use in the treatment of chronic pain and addiction. CI-977 acts as a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain and spinal cord.

作用機序

4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid acts as a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain and spinal cord. The kappa opioid receptor is involved in the regulation of pain, mood, and addiction. Activation of this receptor by 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid results in the release of dynorphin, an endogenous opioid peptide that has analgesic and anti-addictive effects.
Biochemical and physiological effects
4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid has been shown to have analgesic effects in animal models of chronic pain. It has also been found to reduce drug self-administration in rats trained to self-administer cocaine and opioids. Additionally, 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

実験室実験の利点と制限

One advantage of using 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid in lab experiments is that it has a high affinity for the kappa opioid receptor, which means it can be used at lower concentrations than other kappa opioid receptor agonists. Additionally, 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid has a long half-life, which allows for sustained activation of the kappa opioid receptor. One limitation of using 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid in lab experiments is that it has poor solubility in water, which can make it difficult to administer.

将来の方向性

There are several future directions for research on 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid. One area of interest is the potential use of 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid in the treatment of chronic pain and addiction in humans. Another area of interest is the development of new kappa opioid receptor agonists that have improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid and its potential use in the treatment of depression, anxiety, and schizophrenia.

合成法

The synthesis of 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid involves a multistep process that begins with the reaction of 4-chlorobenzoic acid with isobutylamine to form 4-chloro-2-(isobutylamino) benzoic acid. This intermediate is then reacted with sulfonyl chloride to produce 4-chloro-2-(isobutylamino)-5-sulfonylbenzoic acid. Finally, this compound is treated with isobutylamine to yield 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid.

科学的研究の応用

4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid has been extensively studied for its potential use in the treatment of chronic pain and addiction. It has been shown to have analgesic effects in animal models of chronic pain, and it has also been found to reduce drug self-administration in rats trained to self-administer cocaine and opioids. Additionally, 4-chloro-2-(isobutylamino)-5-[(isobutylamino)sulfonyl]benzoic acid has been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.

特性

IUPAC Name

4-chloro-2-(2-methylpropylamino)-5-(2-methylpropylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O4S/c1-9(2)7-17-13-6-12(16)14(5-11(13)15(19)20)23(21,22)18-8-10(3)4/h5-6,9-10,17-18H,7-8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFFMSUEEGPATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1C(=O)O)S(=O)(=O)NCC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[(2-methylpropyl)amino]-5-[(2-methylpropyl)sulfamoyl]benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。